molecular formula C9H11N3O B8767441 (2-Ethyl-2H-benzo[d][1,2,3]triazol-5-yl)methanol

(2-Ethyl-2H-benzo[d][1,2,3]triazol-5-yl)methanol

Cat. No. B8767441
M. Wt: 177.20 g/mol
InChI Key: JWARVBJTUGJCRU-UHFFFAOYSA-N
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Patent
US07176322B2

Procedure details

Ethyl 2-ethylbenzotriazole-5-carboxylate (0.7 g, 3.06 mmol) was dissolved in dry toluene (10 mL) and cooled to 0° C. under nitrogen. A solution of DIBAL-H (1.5M in toluene, 3 mL, 4.5 mmol) was then added dropwise to the cooled solution over 15 minutes. The reaction was stirred at 0° C. for one hour when further DIBAL-H (1.5 mL, 2.25 mmol) was added. A further aliquot of DIBAL-H (0.75 mL, 1.12 mmol) was added after 2 hours and the reaction was stirred for further 30 min. The reaction was quenched by addition of a saturated solution of sodium potassium tartrate, diluted with water and extracted with AcOEt. The organic layer was dried over sodium sulfate to give a crude oil (440 mg) which was used directly in the following step.
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Quantity
0.75 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[N:7]=[C:6]2[CH:8]=[CH:9][C:10]([C:12](OCC)=[O:13])=[CH:11][C:5]2=[N:4]1)[CH3:2].CC(C[AlH]CC(C)C)C>C1(C)C=CC=CC=1>[CH2:1]([N:3]1[N:7]=[C:6]2[CH:8]=[CH:9][C:10]([CH2:12][OH:13])=[CH:11][C:5]2=[N:4]1)[CH3:2]

Inputs

Step One
Name
Quantity
0.7 g
Type
reactant
Smiles
C(C)N1N=C2C(=N1)C=CC(=C2)C(=O)OCC
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Step Three
Name
Quantity
1.5 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Step Four
Name
Quantity
0.75 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred for further 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by addition of a saturated solution of sodium potassium tartrate
ADDITION
Type
ADDITION
Details
diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with AcOEt
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)N1N=C2C(=N1)C=CC(=C2)CO
Measurements
Type Value Analysis
AMOUNT: MASS 440 mg
YIELD: CALCULATEDPERCENTYIELD 81.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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